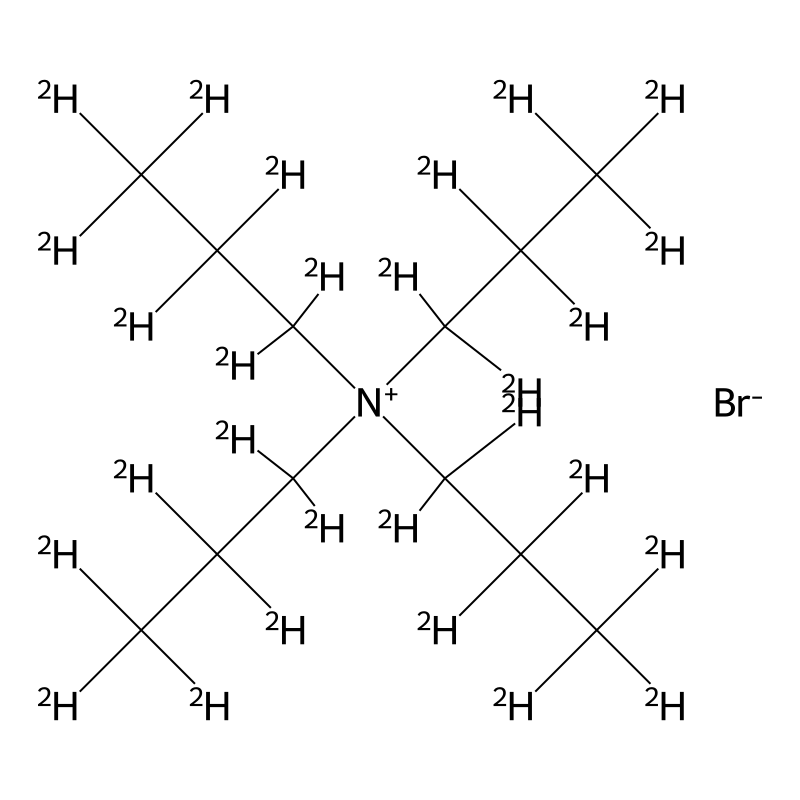Tetrapropyl-D28-ammonium bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Tetrapropyl-D28-ammonium bromide is a deuterated quaternary ammonium salt characterized by its unique structure, which consists of four propyl groups attached to a nitrogen atom, along with a bromide ion. Its molecular formula is represented as , and it has a molecular weight of approximately 294.43 g/mol . The compound is notable for its deuterium labeling, which enhances its utility in various scientific applications, particularly in studies involving nuclear magnetic resonance spectroscopy and other analytical techniques.
- Skin and Eye Irritation: Quaternary ammonium salts can cause skin and eye irritation upon contact.
- Mild Toxicity: Ingestion or inhalation may cause mild toxicity.
- Nucleophilic Substitution Reactions: The bromide ion can be substituted by other nucleophiles, facilitating the formation of new compounds.
- Deuteration Reactions: The presence of deuterium allows for specific reactions that can be tracked using mass spectrometry or nuclear magnetic resonance spectroscopy.
- Ion Exchange Reactions: As a quaternary ammonium salt, it can engage in ion exchange processes, which are useful in separation science and catalysis.
Tetrapropyl-D28-ammonium bromide can be synthesized through several methods:
- Alkylation of Ammonia: Ammonia is reacted with deuterated propyl halides (such as propyl iodide) in the presence of a base to form the quaternary ammonium salt.
- Direct Reaction with Bromide: The reaction of tetrapropylamine with deuterated bromine can yield the desired ammonium bromide directly.
- Exchange Reactions: Existing tetrapropylammonium salts can undergo an exchange reaction with deuterated sources to incorporate deuterium into the structure.
Tetrapropyl-D28-ammonium bromide has several applications across various fields:
- Analytical Chemistry: Used as a standard in nuclear magnetic resonance spectroscopy due to its deuterated nature, allowing for clearer spectral data.
- Biological Research: Investigated for its potential roles in drug delivery and antimicrobial activity.
- Organic Synthesis: Acts as a phase transfer catalyst, facilitating reactions between immiscible solvents .
Interaction studies involving tetrapropyl-D28-ammonium bromide primarily focus on its behavior in biological systems and its interactions with other chemical species. These studies often examine:
- Membrane Interactions: Understanding how this compound interacts with lipid bilayers can provide insights into its potential use as a drug delivery vehicle.
- Ion Exchange Properties: Investigating how it exchanges ions with other compounds can reveal its utility in separation techniques and catalysis.
Tetrapropyl-D28-ammonium bromide shares similarities with various quaternary ammonium compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tetrapropylammonium bromide | Non-deuterated form; widely used as a surfactant | |
| Tetraethylammonium bromide | Ethyl groups instead of propyl; different solubility properties | |
| Tetrabutylammonium bromide | Larger butyl groups; potentially different phase transfer capabilities | |
| Tetra-n-propylammonium chloride | Chloride instead of bromide; different reactivity |
Tetrapropyl-D28-ammonium bromide stands out due to its deuterated nature, which allows for specific applications in analytical chemistry that non-deuterated counterparts cannot fulfill.
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








